molecular formula C11H13IO2 B2367921 2-(Iodomethyl)-2-phenyl-1,4-dioxane CAS No. 2167571-29-9

2-(Iodomethyl)-2-phenyl-1,4-dioxane

Cat. No.: B2367921
CAS No.: 2167571-29-9
M. Wt: 304.127
InChI Key: KMXFUKFYRRTJKZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2-phenyl-1,4-dioxane is a substituted 1,4-dioxane derivative featuring an iodomethyl (-CH₂I) and a phenyl (-C₆H₅) group at the 2-position of the dioxane ring.

Properties

IUPAC Name

2-(iodomethyl)-2-phenyl-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXFUKFYRRTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)(CI)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2-phenyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodomethyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-phenyl-1,4-dioxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

2-(Iodomethyl)-2-phenyl-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2-phenyl-1,4-dioxane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carbonyl group through the action of oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(Iodomethyl)-1,4-dioxane (CAS 64179-17-5)

  • Molecular Formula : C₅H₉IO₂
  • Molecular Weight : 228.03 g/mol
  • Key Differences : Lacks the phenyl group at the 2-position.
  • Properties: Simpler structure with reduced steric hindrance, likely higher polarity compared to phenyl-substituted analogs. The absence of aromaticity may result in lower thermal stability and different solubility profiles in nonpolar solvents .

2-(Iodomethyl)-1,4-benzodioxan (CAS 23785-19-5)

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 276.07 g/mol
  • Key Differences: Contains a fused benzene ring (1,4-benzodioxane scaffold) instead of a monocyclic dioxane with a phenyl substituent.
  • The planar structure may improve π-π stacking interactions in solid-state applications .

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane (CAS 338458-96-1)

  • Molecular Formula : C₁₃H₁₇IO₃
  • Molecular Weight : 348.18 g/mol
  • Key Differences : Features a phenylmethoxy (-CH₂-O-C₆H₅) substituent at the 6-position, introducing additional steric and electronic effects.
  • Properties : The methoxy group increases lipophilicity, likely enhancing solubility in organic solvents. The extended substituent may hinder nucleophilic attack at the iodomethyl site compared to the target compound .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Iodomethyl Group : Common across all analogs, this group is a prime site for nucleophilic substitution (e.g., in Suzuki couplings or alkylation reactions). Steric shielding from the phenyl group in the target compound may slow reaction kinetics compared to 2-(Iodomethyl)-1,4-dioxane .
  • Aromatic vs.

Physicochemical Properties

Property 2-(Iodomethyl)-2-phenyl-1,4-dioxane (Inferred) 2-(Iodomethyl)-1,4-dioxane 2-(Iodomethyl)-1,4-benzodioxan
Molecular Weight ~276.07 g/mol (estimated) 228.03 g/mol 276.07 g/mol
Polarity Moderate (phenyl reduces polarity) High Moderate
Thermal Stability High (due to aromaticity) Moderate High
Solubility Low in water; moderate in organic solvents Higher in polar solvents Low in polar solvents

Biological Activity

2-(Iodomethyl)-2-phenyl-1,4-dioxane, a compound with the CAS number 2167571-29-9, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a dioxane ring with an iodomethyl group and a phenyl substituent. This configuration is significant in influencing its biological properties.

PropertyValue
Molecular FormulaC10H11I O2
Molecular Weight292.10 g/mol
CAS Number2167571-29-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that dioxane derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific mechanisms by which this compound exerts antimicrobial effects require further investigation but may involve:

  • Disruption of Membrane Integrity : Interactions with lipid bilayers leading to increased permeability.
  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial metabolism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for predicting the biological activity of related compounds. The presence of the iodomethyl and phenyl groups in this compound enhances its lipophilicity, which may improve membrane penetration and bioavailability.

Case Study: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various dioxane derivatives. The findings suggested that modifications in the dioxane structure could lead to increased cytotoxicity against cancer cell lines. Specifically, compounds with halogen substitutions demonstrated enhanced activity due to their ability to form covalent bonds with target proteins involved in cell proliferation.

Clinical Applications

While specific clinical applications of this compound remain under-researched, its structural analogs have been investigated for use as potential chemotherapeutic agents. The ability to modify the dioxane core allows for the development of targeted therapies aimed at specific cancer types.

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